4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
Overview
Description
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide is a useful research compound. Its molecular formula is C3H8IN3 and its molecular weight is 213.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Imidazoline and its derivatives, including 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, are widely recognized for their effectiveness as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring and a long hydrophobic tail, allows for strong adsorption onto metal surfaces, creating a protective hydrophobic film. This characteristic makes them particularly valuable in the petroleum industry, where they are utilized to prevent corrosion in steel structures and pipelines (Sriplai & Sombatmankhong, 2023).
Medicinal Chemistry Applications
Imidazoline scaffolds, including those derived from this compound, have been identified as central structures in the development of pharmaceuticals. Initially recognized for their roles in sympatholytics and vasodilators, these compounds have more recently been explored for their broad spectrum of biological activities. This includes potential applications as active ingredients in pharmaceutical compositions, diagnostic imaging agents, and as insecticides and herbicides, showcasing their diverse pharmacological significance (Sa̧czewski, Kornicka, & Balewski, 2016).
Neurodegenerative and Anti-inflammatory Applications
The tri- and tetra-substituted imidazole scaffolds, closely related to this compound, have been studied for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for the release of proinflammatory cytokines, indicating the potential of imidazole derivatives in treating inflammatory diseases and possibly playing a role in neurodegenerative disease management (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antitumor Activity
Research into imidazole derivatives has shown promising antitumor properties. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have undergone preclinical testing, demonstrating potential as new antitumor drugs. This highlights the significance of imidazole derivatives, including those related to this compound, in the search for novel cancer therapies (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Agricultural Applications
Imidazole derivatives have found applications in agriculture as well, particularly in the development of insectoacaricidal, sugar-lowering, and antihypertensive agents. The exploration of these compounds for their chemical and biological properties can lead to the development of new, effective, and environmentally friendly agricultural chemicals (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-amine;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.HI/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKTUPLYOCIVPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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